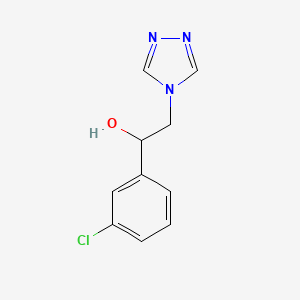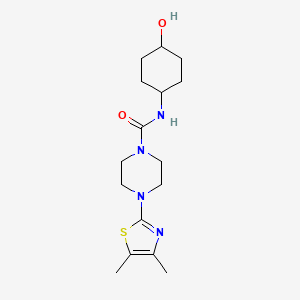
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol, also known as Clotrimazole, is a synthetic antifungal drug that is used to treat various fungal infections. It belongs to the family of azole antifungal agents and is commonly used to treat infections such as ringworm, athlete's foot, and jock itch. Clotrimazole is also used in laboratory experiments to inhibit the growth of fungi and yeast.
Wirkmechanismus
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the fungal cell membrane leads to the leakage of cellular contents and ultimately results in the death of the fungal cell.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is primarily metabolized by the liver and excreted in the urine. 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to have a half-life of approximately 2 hours in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol in laboratory experiments is its broad-spectrum antifungal activity. It has been shown to be effective against a wide range of fungi and yeast, making it a useful tool in the study of fungal biology. However, one limitation of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol. One area of interest is the development of new formulations of the drug that can improve its solubility and efficacy. Additionally, there is ongoing research into the use of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol as a potential treatment for other fungal infections, such as those caused by Aspergillus and Cryptococcus species. Finally, there is interest in studying the mechanisms of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol resistance in fungi and developing new strategies to overcome this resistance.
Synthesemethoden
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is synthesized by reacting 1-(3-chlorophenyl)-2,4-dichloro-1H-imidazole with potassium hydroxide in the presence of 1,2,4-triazole to form 1-(3-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone. The resulting compound is then reduced with sodium borohydride to form 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungi and yeast. It has also been used in research to study the mechanisms of fungal cell growth and proliferation. 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol has been shown to inhibit the growth of Candida albicans, a common cause of vaginal yeast infections, and has been used in clinical trials to treat systemic fungal infections.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDYBWZUINJFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-piperidin-1-yl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B6636710.png)
![[6-[2-(2-Methoxyphenyl)ethylamino]pyrimidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B6636721.png)
![Azepan-1-yl-[6-[2-(2-methoxyphenyl)ethylamino]pyrimidin-4-yl]methanone](/img/structure/B6636722.png)

![2-[(4-Phenylsulfanylphenyl)methylamino]ethanol](/img/structure/B6636734.png)
![2-[5-[(2-Ethoxyphenyl)methylamino]pyridin-2-yl]oxyethanol](/img/structure/B6636750.png)

![1-(4-Hydroxycyclohexyl)-3-[2-(3-methylpyridin-4-yl)ethyl]urea](/img/structure/B6636767.png)
![1-[(3,5-diethyl-1-methylpyrazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6636775.png)
![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-pyridin-2-ylbenzamide](/img/structure/B6636784.png)


![1-Pyrazol-1-yl-3-[3-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B6636805.png)